molecular formula C5H9N3O4 B1672430 Guanidinosuccinic acid CAS No. 6133-30-8

Guanidinosuccinic acid

Cat. No. B1672430
CAS RN: 6133-30-8
M. Wt: 175.14 g/mol
InChI Key: VVHOUVWJCQOYGG-REOHCLBHSA-N
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Description

Guanidinosuccinic acid is a nitrogenous metabolite . It is an aspartic acid derivative comprising L-aspartic acid carrying an N-amidino substituent . It is present in the mammalian brain .


Synthesis Analysis

Guanidinosuccinic acid (GSA) is a guanidine derivative. Its synthesis has been investigated in isolated rat hepatocytes . GSA synthesis increased as urea concentration rose. Ornithine and arginine, which stimulated urea synthesis, inhibited GSA synthesis . An enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea .


Molecular Structure Analysis

The molecular formula of Guanidinosuccinic acid is C5H9N3O4 . It has an average mass of 175.143 Da and a monoisotopic mass of 175.059311 Da .


Chemical Reactions Analysis

Guanidinosuccinic acid is formed in the liver from transamidination of arginine to aspartic acid . When 1 mmol/l ASA was reacted with the hydroxyl radical-generating system for 5 min at pH 7.4, 9 mumol/l GSA was formed .


Physical And Chemical Properties Analysis

Guanidinosuccinic acid has a molecular weight in the range of 300,000 and is activated by Co++ in a temperature-dependent reaction .

Mechanism of Action

Target of Action

Guanidinosuccinic acid (GSA) is a nitrogenous metabolite . The primary target of GSA is an enzyme named N-amidino-L-aspartic acid amidinohydrolase, which is found in Pseudomonas chlororaphis . This enzyme catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea .

Mode of Action

GSA interacts with its target enzyme, N-amidino-L-aspartic acid amidinohydrolase, resulting in the hydrolysis of GSA into L-aspartic acid and urea .

Biochemical Pathways

The metabolism of GSA involves the hydrolysis of the compound by the enzyme N-amidino-L-aspartic acid amidinohydrolase . This reaction results in the production of L-aspartic acid and urea . The enzyme is activated by Co++ in a temperature-dependent reaction .

Pharmacokinetics

In a rat model of cisplatin-induced renal failure, the area under the curve (AUCinf) and half-life (t1/2) of GSA were approximately 7-fold greater than those in normal rats . These results suggest that the renal elimination of GSA is attenuated in cisplatin-treated rats .

Result of Action

The hydrolysis of GSA results in the formation of L-aspartic acid and urea . This reaction is significant as GSA is considered a uremic toxin, and its accumulation in the cerebrospinal fluid (CSF) under uremic conditions is thought to produce neural excitotoxicity .

Action Environment

The action of GSA and its metabolism can be influenced by environmental factors such as diet and the presence of renal failure. For example, the excretion of GSA varies with the protein content of the diet in both humans and rats . In the case of renal failure, the clearance of GSA is reduced, leading to its accumulation in the body .

properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOUVWJCQOYGG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanidinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanidinosuccinic acid

CAS RN

6133-30-8
Record name Guanidinosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6133-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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